molecular formula C18H22ClNO2 B1420886 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1185296-62-1

3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1420886
CAS No.: 1185296-62-1
M. Wt: 319.8 g/mol
InChI Key: MXKCDYBBCCFEFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxyphenoxy Intermediate: The initial step involves the reaction of phenol with 4-chlorophenol in the presence of a base such as potassium carbonate to form 4-phenoxyphenol.

    Alkylation: The 4-phenoxyphenol is then reacted with chloromethyl piperidine under basic conditions to form the desired 3-[(4-Phenoxyphenoxy)methyl]piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any ketone or aldehyde functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenoxy group can enhance binding affinity to certain proteins, while the piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Ethoxyphenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Butoxyphenoxy)methyl]piperidine hydrochloride

Uniqueness

3-[(4-Phenoxyphenoxy)methyl]piperidine hydrochloride is unique due to its specific phenoxyphenoxy substitution, which can confer distinct binding properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized biochemical and pharmacological research.

Properties

IUPAC Name

3-[(4-phenoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c1-2-6-17(7-3-1)21-18-10-8-16(9-11-18)20-14-15-5-4-12-19-13-15;/h1-3,6-11,15,19H,4-5,12-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKCDYBBCCFEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185296-62-1
Record name Piperidine, 3-[(4-phenoxyphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185296-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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